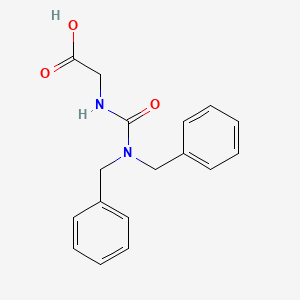

N-(Dibenzylcarbamoyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

113238-53-2 |

|---|---|

Molecular Formula |

C17H18N2O3 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

2-(dibenzylcarbamoylamino)acetic acid |

InChI |

InChI=1S/C17H18N2O3/c20-16(21)11-18-17(22)19(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,22)(H,20,21) |

InChI Key |

QIWNFLFZLFIRSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of N Dibenzylcarbamoyl Glycine

Mechanistic Investigations of Carbamoyl (B1232498) Group Reactivity

The carbamoyl group, a substituted amide, is a primary site of reactivity in N-(Dibenzylcarbamoyl)glycine. Its chemistry is dominated by reactions at the electrophilic carbonyl carbon.

The hydrolysis of the carbamoyl moiety in this compound can proceed via chemical or enzymatic pathways, leading to the cleavage of the amide bond.

Chemical Hydrolysis: Under aqueous acidic or basic conditions, the amide bond of the carbamoyl group is susceptible to hydrolysis. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. In acidic conditions, protonation of the carbonyl oxygen activates the carbon for nucleophilic attack. In basic conditions, the stronger nucleophile, hydroxide, directly attacks the carbonyl carbon. Both pathways proceed through a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-N bond, yielding dibenzylamine (B1670424) and a transient N-carboxyglycine species, which is prone to decarboxylation to produce glycine (B1666218).

Enzymatic Hydrolysis: Enzymes known as N-carbamoyl-D-amino acid hydrolases catalyze the hydrolysis of related N-carbamoyl amino acids to their corresponding D-amino acids, carbon dioxide, and ammonia (B1221849). ebi.ac.ukuniprot.orguniprot.org The catalytic mechanism for these enzymes typically involves an acylation reaction where a cysteine residue in the active site performs a nucleophilic attack on the substrate's carbamoyl carbon. ebi.ac.uk A glutamate (B1630785) residue often acts as a general base, activating the cysteine thiol. ebi.ac.uk Subsequent steps involve the elimination of the amino acid and hydrolysis of the acyl-enzyme intermediate to regenerate the active site. ebi.ac.uk While specific studies on this compound are not prevalent, this enzymatic pathway highlights the inherent reactivity of the carbamoyl linkage.

The electronic nature of the carbamoyl group dictates its interaction with nucleophiles and electrophiles.

Nucleophilic Attack: The carbonyl carbon of the dibenzylcarbamoyl group is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it a prime target for nucleophiles. This electrophilicity is a general feature of amides and related functional groups. researchgate.net Strong nucleophiles can add to the carbonyl, forming a tetrahedral intermediate, which can then lead to substitution or cleavage, as seen in hydrolysis. The reactivity of N-carbamoyl imines toward nucleophiles has been extensively studied, underscoring the activating nature of the carbamoyl moiety. rsc.org

Electrophilic Attack: Electrophilic attack on the this compound molecule would preferentially occur at the sites of highest electron density. These include the lone pairs of the carbonyl oxygen and the nitrogen atoms. Protonation of the carbonyl oxygen, as mentioned, is the initial step in acid-catalyzed hydrolysis. Alkylation or acylation could potentially occur at the nitrogen atoms, although the delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity compared to a simple amine.

Reactivity at the Glycine Alpha-Carbon

The alpha-carbon of the glycine moiety is another key reactive center, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The protons on the α-carbon of this compound are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate is a versatile intermediate for introducing a wide range of functional groups.

Alkylation via Enolates: The classical approach involves deprotonation with a strong base (e.g., lithium diisopropylamide) to generate the glycine enolate, which can then be alkylated by reaction with electrophiles such as alkyl halides. pnas.org

Cross-Dehydrogenative Coupling (CDC): Modern methods allow for the direct functionalization of the α-C–H bond without pre-formation of an enolate. Copper-catalyzed CDC reactions, for instance, can generate an electrophilic glycine intermediate in situ, which is then intercepted by various nucleophiles to form α-functionalized products. pnas.org This method has been used to introduce aryl, vinyl, and alkynyl groups to the α-position of glycine derivatives. pnas.org

Photoredox Catalysis: Visible-light-driven photoredox catalysis provides a mild and efficient route for the α-C(sp³)–H functionalization of glycine derivatives, proceeding through radical intermediates. researchgate.netmdpi.com

Below is a table summarizing various α-functionalization methods applicable to glycine derivatives.

| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference |

| α-Alkynylation | CuBr / TBHP | Phenylacetylene | pnas.org |

| α-Arylation | CuBr / TBHP / Boronic Acid | Aryl | pnas.org |

| α-Alkylation | Visible Light / Photoredox Catalyst / Alkyl Boronic Acid | Alkyl | mdpi.com |

| α-Alkylation | Mechanochemical Accelerated Aging | Various (from other glycine esters) | rsc.org |

When the α-carbon is functionalized, a new stereocenter is created. Significant research has focused on controlling the stereochemical outcome of these reactions.

Chiral Phase-Transfer Catalysis: A prominent strategy for the enantioselective alkylation of glycine imine esters involves the use of chiral phase-transfer catalysts (PTC), often derived from Cinchona alkaloids. acs.orgrsc.org These catalysts form a chiral ion pair with the glycine enolate, directing the approach of the electrophile to one face of the nucleophile, thereby inducing high enantioselectivity. rsc.org

Catalysis with Chiral Ligands: Transition metal-catalyzed reactions can be rendered stereoselective by employing chiral ligands. For example, the copper-catalyzed α-alkylation of glycine derivatives has been performed asymmetrically using chiral ligands like (S)-BINAP, achieving high enantiomeric excess. mdpi.com Similarly, palladium-catalyzed allylic alkylation of related N-acyl glycine esters proceeds with high stereoselectivity. core.ac.uk

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the glycine molecule can direct the stereochemical course of subsequent reactions. While this method requires additional steps for attachment and removal of the auxiliary, it is a robust and reliable strategy. core.ac.uk

The following table details examples of stereoselective transformations on glycine derivatives.

| Method | Catalyst/Auxiliary | Reaction | Stereoselectivity Outcome | Reference |

| Phase-Transfer Catalysis | Cinchona Alkaloid-derived PTC | α-Alkylation | Up to 96% ee | acs.org |

| Copper Catalysis | Cu(OTf)₂ / (S)-BINAP | α-Alkylation | Up to 95% ee | mdpi.com |

| Palladium Catalysis | Pd(PPh₃)₄ / TiCl(OTf)₃ | Allylic Alkylation | Up to >99:1 dr | core.ac.uk |

Rearrangement and Cyclization Phenomena Involving this compound

The structure of this compound, containing both a carboxylic acid and an amide-like functionality, predisposes it to intramolecular reactions, particularly cyclization.

The most relevant transformation is the intramolecular cyclization of the N-acylglycine moiety to form a five-membered heterocyclic ring known as an oxazol-5-one or azlactone. This reaction, a variation of the Erlenmeyer–Plöchl synthesis, is typically promoted by a dehydrating agent such as acetic anhydride (B1165640) or a carbodiimide (B86325). academie-sciences.fr In this process, the carboxyl group of this compound would be activated and then attacked by the nucleophilic oxygen of the carbamoyl group's enol form, or the nitrogen itself, followed by dehydration. The resulting product would be 2-(dibenzylamino)-5(4H)-oxazolone. These oxazolone (B7731731) intermediates are themselves synthetically versatile, capable of reacting with aldehydes and other electrophiles. academie-sciences.frnih.govacs.org

Other rearrangement reactions common in organic synthesis, such as the Curtius rearrangement, could be envisioned. If the carboxylic acid of this compound were converted into an acyl azide, thermal or photochemical treatment could induce rearrangement to an isocyanate, with loss of nitrogen gas. Subsequent reaction with water would lead to an unstable carbamic acid, which would decarboxylate to yield (dibenzylcarbamoyl)aminomethane.

Intramolecular Cyclization Pathways

This compound possesses the structural requisites for intramolecular cyclization, a common reaction manifold for N-acyl amino acids. These reactions typically involve the nucleophilic attack of the amide nitrogen or oxygen onto an activated carboxylic acid derivative, or cyclization involving the aromatic benzyl (B1604629) groups under specific conditions.

One plausible pathway involves the formation of a five-membered ring system, an azalactone (or oxazolone), through the dehydration of the carboxylic acid group, often facilitated by an activating agent such as a carbodiimide or acetic anhydride. This reaction is analogous to the Erlenmeyer-Plöchl reaction for other N-acylglycines. researchgate.net The resulting azalactone is a reactive intermediate that can participate in various subsequent reactions.

Another potential intramolecular cyclization could occur under conditions that promote electrophilic attack on the electron-rich phenyl rings of the benzyl groups. For instance, activation of the glycine methylene (B1212753) group or the carbamoyl carbon could lead to the formation of a new ring fused to one of the benzene (B151609) rings. While direct evidence for this compound is not extensively documented, studies on similar N-aryl and N-benzyl amides demonstrate that intramolecular cyclization can be induced using various reagents, including those that generate nitrenium ions or facilitate radical pathways. organic-chemistry.orgrsc.org For example, the synthesis of isoindolinones has been achieved through the ruthenium-catalyzed cyclization of N-substituted benzamides. rsc.org

The table below summarizes potential intramolecular cyclization products of this compound based on analogous reactions.

| Starting Material | Reagent/Condition | Potential Product | Ring System Formed |

| This compound | Dehydrating Agent (e.g., Acetic Anhydride) | 2-(dibenzylamino)-5(4H)-oxazolone | 5-membered Azalactone |

| This compound | Electrophilic Activation (e.g., PIFA) | Fused-ring lactam | Polycyclic system |

Interconversion between Isomeric Forms

Isomerism in this compound can arise from restricted rotation around the amide C-N bonds, leading to the existence of conformational isomers, or conformers. The planarity of the amide bond due to resonance results in distinct E/Z isomers. Theoretical studies on glycine and its derivatives have shown the existence of multiple stable conformers in the gas phase and in solution, with energy barriers that can sometimes allow for their individual observation under specific conditions. researchgate.net

For this compound, rotation around the C(O)-N(dibenzyl) bond and the N-C(glycine) bond can be hindered, potentially leading to stable atropisomers if the steric bulk of the benzyl groups is sufficiently large to prevent free rotation at room temperature. The interconversion between these isomers would depend on the energy barrier to rotation. Studies on related N-substituted glycine oligomers (peptoids) indicate that the nature of the N-substituent significantly influences the conformational landscape and the barriers to interconversion. chemrxiv.org

Furthermore, the molecule can exist in different conformations depending on the dihedral angles of the glycine backbone. The interconversion between these conformers is typically rapid at room temperature but can be restricted at lower temperatures or in a constrained environment.

The following table outlines potential isomeric forms of this compound.

| Isomer Type | Description | Interconversion Process |

| Conformational Isomers (E/Z) | Arising from restricted rotation about the amide bonds. | Rotation around the C-N bond. |

| Rotational Isomers (Rotamers) | Different spatial arrangements due to rotation around single bonds. | Rotation around single bonds (e.g., Cα-C(O)). |

Photochemical and Thermal Transformations

The response of this compound to light and heat is dictated by the stability of its constituent chemical bonds and the presence of chromophores.

Photochemical Transformations

The dibenzylamino and carbamoyl groups are the primary chromophores in this compound. Upon absorption of ultraviolet light, several photochemical reactions can be anticipated based on studies of similar molecules. Photolysis of N-acyl amino acid derivatives can lead to decarboxylation. beilstein-journals.org For instance, photolysis of N-phthaloyl derivatives of amino acids has been shown to proceed via fragmentation and decarboxylation, initiated by electron transfer. beilstein-journals.org

Another possible photochemical pathway is the cleavage of the N-benzyl bonds. The benzyl group is known to be susceptible to photolytic cleavage, which could lead to the formation of dibenzyl and a modified glycine derivative. The specific products would depend on the wavelength of light used and the reaction medium.

Thermal Transformations

The thermal stability of this compound is expected to be influenced by the decomposition pathways of its components. Thermal decomposition of glycine itself occurs at temperatures around 250 °C, yielding primarily water, ammonia, and a carbonaceous residue. researchgate.net Studies on the thermal degradation of various amino acids and peptides have shown that the decomposition products often include carbon dioxide, water, and ammonia. semanticscholar.org

For this compound, initial thermal degradation is likely to involve the loss of the benzyl groups or the cleavage of the carbamoyl linkage. The thermal degradation of N-substituted glycines has been investigated in the context of CO2 capture, revealing that the nature of the N-substituent plays a crucial role in the thermal stability and degradation products. uky.edu The presence of the dibenzyl groups may lead to the formation of toluene (B28343) or other benzyl-derived fragments upon heating.

The table below summarizes the expected products from photochemical and thermal transformations.

| Transformation | Conditions | Potential Products |

| Photochemical | UV Irradiation | Decarboxylation products, benzyl radicals, dibenzyl |

| Thermal | High Temperature | Dibenzylamine, glycine derivatives, toluene, CO2, H2O, NH3 |

Rational Design and Synthesis of N Dibenzylcarbamoyl Glycine Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies via Analog Synthesis (Conceptual Framework)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For N-(Dibenzylcarbamoyl)glycine, a systematic dissection and modification of its three primary components—the dibenzyl groups, the glycine (B1666218) backbone, and the carbamoyl (B1232498) linkage—would form the basis of a comprehensive SAR campaign.

The synthesis of a series of analogues where each part of the molecule is systematically altered would allow for the evaluation of the contribution of each component to a hypothetical biological activity. For instance, modifications to the benzyl (B1604629) groups could explore the impact of steric bulk, electronic effects, and hydrophobicity. Replacing the phenyl rings with other aromatic or aliphatic groups, or introducing substituents at various positions on the rings, would provide a diverse set of analogues.

The glycine backbone offers another point of modification. The introduction of alkyl groups at the α-carbon, for example, would create α,α-dialkyl glycine derivatives, which are known to induce specific conformational constraints in peptides and peptidomimetics. nih.gov Such modifications can significantly impact the molecule's three-dimensional shape and its ability to fit into a biological target.

Furthermore, the carbamoyl linkage itself can be altered. Replacing the urea (B33335) or carbamate (B1207046) functionality with bioisosteres such as a thiourea, sulfonamide, or an amide bond could modulate the compound's hydrogen bonding capacity, chemical stability, and pharmacokinetic properties. nih.govbenthamdirect.comingentaconnect.com

A hypothetical SAR study could involve the synthesis and evaluation of compounds as illustrated in the table below. The goal would be to identify which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. scialert.netnih.gov

| Compound | Modification from this compound | Rationale | Hypothetical Activity |

|---|---|---|---|

| Analog 1 | Substitution of one benzyl group with a methyl group | Investigate the necessity of two bulky aromatic groups for activity. | Reduced |

| Analog 2 | Introduction of a para-chloro substituent on both benzyl rings | Explore the influence of electron-withdrawing groups and increased lipophilicity. | Potentially Increased |

| Analog 3 | Replacement of the glycine with β-alanine | Assess the importance of the distance between the carbamoyl group and the carboxylic acid. | Altered Selectivity |

| Analog 4 | Methylation of the α-carbon of glycine | Introduce conformational restriction. | Potentially Increased |

| Analog 5 | Replacement of the carbamoyl oxygen with sulfur (thiocarbamoyl) | Modify hydrogen bonding capacity and electronic properties. | Comparable or Reduced |

Design Principles for Modulating Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is governed by a variety of non-covalent forces. nih.govfiveable.me The design of this compound analogues with modulated molecular recognition capabilities would hinge on the strategic manipulation of these forces. The key principles involve optimizing surface complementarity and the thermodynamic favorability of binding to a target. nih.gov

The dibenzyl groups of this compound are likely to engage in hydrophobic and π-π stacking interactions with a receptor. fiveable.me The design of analogues could involve varying the size and electronic nature of these aromatic rings to enhance these interactions. For example, replacing a benzyl group with a naphthyl group could increase the surface area for hydrophobic interactions.

Hydrogen bonding is another critical determinant of molecular recognition. fiveable.me The N-H group of the carbamoyl moiety and the carboxylic acid of the glycine are potential hydrogen bond donors and acceptors. Modifying these groups, for instance by N-methylation of the carbamoyl nitrogen, would eliminate a hydrogen bond donor, providing a clear way to probe the importance of this interaction for binding. upc.edu

Electrostatic interactions also play a significant role. fiveable.me The carboxylic acid group is negatively charged at physiological pH and could interact with positively charged residues in a binding pocket. Esterification of this group would neutralize the charge, allowing for an assessment of the importance of this ionic interaction. acs.org

The principles for modulating molecular recognition are summarized in the conceptual table below:

| Design Principle | Structural Modification on this compound | Targeted Interaction | Expected Outcome |

|---|---|---|---|

| Enhance Hydrophobic Interactions | Replace benzyl with larger aromatic systems (e.g., naphthyl) | Increased van der Waals and hydrophobic contacts | Potentially higher binding affinity |

| Probe Hydrogen Bonding | N-methylation of the carbamoyl group | Removal of a hydrogen bond donor | Reduced or abolished activity if the H-bond is critical |

| Evaluate Electrostatic Steering | Esterification of the carboxylic acid | Neutralization of the negative charge | Significant loss of affinity if ionic interactions are key |

| Introduce Conformational Rigidity | Cyclization of the dibenzyl groups | Reduced conformational entropy upon binding | Increased affinity and selectivity if the rigid conformation is bioactive |

Incorporation into Peptidomimetics and Other Molecular Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.netwjarr.com this compound, being a modified amino acid, can serve as a valuable building block or scaffold in the design of novel peptidomimetics.

One approach is to use this compound as a non-natural amino acid replacement in a peptide sequence. researchgate.net Its bulky dibenzylcarbamoyl group would act as a unique side chain, potentially interacting with the target receptor in a way that natural amino acids cannot. This could also confer resistance to proteolytic degradation. The incorporation of such N-substituted glycine derivatives can influence the secondary structure of peptides. acs.org

Alternatively, this compound can act as a scaffold to which other pharmacophoric elements are attached. The carboxylic acid and the benzyl groups provide multiple points for further chemical elaboration. For instance, the carboxylic acid could be coupled to other amino acids or small molecules to create more complex structures. This approach allows for the spatial arrangement of key functional groups in a well-defined manner, mimicking the presentation of side chains in a natural peptide.

The concept of using N-substituted glycines, known as peptoids, is a well-established strategy in peptidomimetic design. upc.edu Peptoids are polymers of N-substituted glycines, where the side chains are attached to the backbone amide nitrogen rather than the α-carbon. This modification results in molecules that are resistant to proteolysis and can adopt stable secondary structures. This compound can be considered a monomer unit for the synthesis of novel peptoid-like structures.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. niscpr.res.inescholarship.orgresearchgate.net This approach is particularly well-suited for exploring the SAR of a compound like this compound in a high-throughput manner.

A combinatorial library of this compound derivatives could be generated by systematically varying its three main components: the amine used to form the dibenzylamino group, the glycine core, and the functional group that reacts with the amino group to form the carbamoyl linkage.

The "split-and-mix" synthesis method, often performed on a solid support, is a common combinatorial technique. pressbooks.pub For example, a resin-bound glycine could be divided into multiple portions, with each portion being reacted with a different activated carboxylic acid (to form an amide) or isocyanate (to form a urea). Subsequently, the resins could be combined, mixed, and then split again for the next reaction step, such as the introduction of different side chains.

A hypothetical combinatorial library design is presented in the table below, illustrating the potential for generating a vast number of unique structures from a small set of building blocks.

| Building Block Type | Component 1 (Amine) | Component 2 (α-Amino Acid) | Component 3 (Linking Chemistry) |

|---|---|---|---|

| Variation 1 | Dibenzylamine (B1670424) | Glycine | Phosgene (B1210022) (for carbamoyl chloride) |

| Variation 2 | Benzylamine (B48309) | Alanine | Isocyanate |

| Variation 3 | 4-Chlorobenzylamine | Phenylalanine | Sulfonyl chloride |

| Variation 4 | Cyclohexylamine | Valine | Activated Carboxylic Acid |

This table illustrates the "building block" approach of combinatorial chemistry. By combining, for example, 10 different amines, 10 different α-amino acids, and 5 different linking chemistries, one could theoretically generate 10 x 10 x 5 = 500 unique compounds in a parallel fashion.

The resulting library of compounds can then be screened for biological activity, and any "hits" can be identified and their structures determined. escholarship.org This process allows for a much more rapid and comprehensive exploration of the chemical space around this compound than traditional one-by-one synthesis.

Computational and Theoretical Chemistry of N Dibenzylcarbamoyl Glycine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov DFT has become a pivotal tool in computational chemistry due to its accuracy, reduced computational time, and cost-effectiveness in studying biological systems. nih.gov These methods can elucidate the electronic structure, which in turn governs the molecule's reactivity and spectroscopic properties.

Electronic Structure and Reactivity Predictions

At present, specific DFT studies on the electronic structure and reactivity of N-(Dibenzylcarbamoyl)glycine have not been reported in peer-reviewed literature. However, the application of DFT to similar molecules, such as glycine-Schiff base complexes and other organic compounds, demonstrates the potential of this approach. rsc.orgresearchgate.net

A theoretical DFT study on this compound would typically involve geometry optimization to find the lowest energy conformation. From this optimized structure, a wealth of electronic properties can be calculated. These properties serve as descriptors of the molecule's reactivity.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding intermolecular interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Below is a hypothetical data table illustrating the kind of information a DFT study on this compound could provide. The values are for illustrative purposes only.

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

| Global Hardness (η) | 2.65 eV | Quantifies resistance to change in electron distribution. |

| Global Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity. |

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a powerful computational tool for elucidating reaction pathways and determining reaction rates. While no specific transition state analyses for reactions involving this compound have been published, the methodology is well-established for other molecules, including peptides. derpharmachemica.com

For a reaction involving this compound, such as its synthesis or degradation, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

Computational chemists can model these processes by:

Proposing a reaction mechanism: This involves identifying the reactants, products, and any intermediates.

Locating the transition state: Specialized algorithms are used to find the saddle point on the potential energy surface that connects the reactants and products.

Calculating the activation energy: The energy difference between the transition state and the reactants provides the activation barrier.

Verifying the transition state: This is done by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Such studies would be invaluable for understanding the chemical transformations of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.

Rotational Barriers and Conformational Preferences

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them.

While direct studies on this molecule are absent, research on similar peptide-like structures highlights the methodologies that would be employed. derpharmachemica.com A typical conformational analysis would involve:

Systematic or stochastic search: The potential energy surface is scanned by systematically rotating key dihedral angles or by using random sampling methods to generate a wide range of possible conformations.

Geometry optimization: Each generated conformation is then optimized using quantum mechanical methods (like DFT) or molecular mechanics force fields to find the nearest local minimum.

Energy calculation: The relative energies of the stable conformers are calculated to determine their populations at a given temperature.

The presence of the bulky dibenzyl groups would likely lead to significant steric hindrance, resulting in high rotational barriers around the N-C and C-C bonds of the glycine (B1666218) backbone and the N-C bonds of the carbamoyl (B1232498) group.

A hypothetical table of relative energies for different conformers of this compound is presented below.

| Conformer | Dihedral Angle (Cα-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 180° (trans) | 0.0 | 75 |

| 2 | 0° (cis) | 2.5 | 1 |

| 3 | 60° (gauche) | 1.2 | 12 |

| 4 | -60° (gauche) | 1.2 | 12 |

Impact of Solvent Environments on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are ideally suited to study these effects. MD simulates the movement of atoms and molecules over time, allowing for the exploration of conformational changes in different solvent environments.

For this compound, MD simulations could reveal how the presence of water or other solvents affects its preferred shape. The polar glycine and carbamoyl moieties would likely interact favorably with polar solvents through hydrogen bonding, while the nonpolar benzyl (B1604629) groups would prefer nonpolar environments. These competing interactions would dictate the molecule's conformational ensemble in a given solvent.

MD simulations can provide detailed information on:

Solvent accessible surface area (SASA): How the exposure of different parts of the molecule to the solvent changes over time.

Radial distribution functions: The probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the solute and solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scialert.net While no specific QSAR models for this compound have been published, the theoretical principles can be discussed in the context of related N-substituted glycine derivatives. researchgate.netscialert.net

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. scialert.netscialert.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. scialert.net

For a hypothetical QSAR study on a series of N-(substituted-carbamoyl)glycine derivatives, the descriptors would likely include:

Steric descriptors: Such as molecular volume or surface area, to account for the size of the substituents.

Electronic descriptors: Such as dipole moment or atomic charges, to model electrostatic interactions.

Lipophilicity descriptors: Such as LogP, to describe the molecule's partitioning between aqueous and lipid phases.

A resulting QSAR model might take the form of a linear equation, such as:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. Studies on N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives have successfully used MLR and PLS to create robust QSAR models for predicting ACE inhibitory activity. scialert.netscialert.net These models highlighted the importance of specific steric and electronic properties for biological activity. scialert.net

Intermolecular Interaction Modeling (e.g., Ligand-Receptor Docking Frameworks)

The exploration of the therapeutic potential of any bioactive molecule is increasingly reliant on computational and theoretical chemistry. A critical aspect of this in silico analysis is the modeling of intermolecular interactions, particularly through ligand-receptor docking frameworks. These computational techniques are instrumental in predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or nucleic acid, at an atomic level. acs.orgmdpi.com This predictive insight is fundamental in drug discovery and design, offering a rational basis for understanding biological activity and guiding further experimental studies. tandfonline.comnih.gov

Despite the foundational importance of such studies, a comprehensive review of the scientific literature reveals a notable absence of specific research focused on the intermolecular interaction modeling of this compound. To date, no dedicated ligand-receptor docking simulations or detailed analyses of its binding modes with any specific biological receptor have been published. The scientific community has not yet directed its focus towards elucidating the potential macromolecular targets of this particular compound through computational means.

In the absence of specific data for this compound, this section will outline the general principles and methodologies of ligand-receptor docking and how they could be hypothetically applied to this compound. This provides a framework for future research endeavors that may seek to investigate its biological interactions.

General Principles of Ligand-Receptor Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org The process involves two main components: a search algorithm and a scoring function.

Search Algorithm: This component generates a large number of possible conformations and orientations (poses) of the ligand within the binding site of the receptor.

Scoring Function: This component evaluates each pose and assigns a score that estimates the binding affinity, typically expressed in terms of binding energy (e.g., kcal/mol). Lower binding energies generally indicate more favorable and stable interactions. researchgate.net

Hypothetical Docking Study of this compound

Should a researcher undertake a docking study of this compound, the initial step would be the identification of a putative biological target. This selection could be guided by experimental data suggesting a particular biological effect or by structural similarity to other compounds with known targets. Once a receptor is chosen, its three-dimensional structure, often obtained from crystallographic or NMR studies and available in databases like the Protein Data Bank (PDB), would be prepared for the simulation. This preparation typically involves the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate charges. researchgate.net

The flexible this compound molecule, with its rotatable bonds in the dibenzyl and glycine moieties, would then be docked into the defined binding pocket of the receptor. The docking software would explore various conformational possibilities of the ligand, and the scoring function would rank them based on the predicted binding energy.

Analysis of Potential Intermolecular Interactions

The most promising docked poses would be analyzed to identify the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these could include:

Hydrogen Bonds: The glycine backbone contains a carboxylic acid group and an amide linkage, both of which can act as hydrogen bond donors and acceptors. These groups could form crucial hydrogen bonds with amino acid residues in the receptor's binding site.

Pi-Pi Stacking: The aromatic rings of the benzyl groups could also participate in pi-pi stacking interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between the ligand and receptor atoms also play a significant role in the stability of the complex.

Illustrative Data Tables for a Hypothetical Docking Study

While no specific data exists for this compound, the following tables illustrate the type of results that would be generated from a typical docking study.

Table 1: Hypothetical Docking Scores of this compound with a Putative Receptor

| Ligand | Receptor | Binding Energy (kcal/mol) |

| This compound | Putative Receptor X | -8.5 |

| Known Active Compound | Putative Receptor X | -9.2 |

| Decoy (Inactive) Compound | Putative Receptor X | -4.1 |

This table would compare the predicted binding affinity of this compound with that of a known active compound and an inactive decoy molecule to assess its potential as a binder.

Table 2: Hypothetical Intermolecular Interactions between this compound and Receptor X

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Carboxyl Oxygen | Lysine-98 (NH) | 2.8 |

| Hydrogen Bond | Amide Hydrogen | Glutamate-152 (C=O) | 3.1 |

| Hydrophobic | Benzyl Ring 1 | Leucine-45, Valine-67 | N/A |

| Pi-Pi Stacking | Benzyl Ring 2 | Phenylalanine-120 | 3.5 |

This table would provide a detailed breakdown of the specific interactions observed in the best-docked pose, including the atoms involved and the distances between them, offering a granular view of the binding mode.

Molecular Interactions and Recognition Mechanisms of N Dibenzylcarbamoyl Glycine

Supramolecular Assembly and Self-Organization Studies

There is no specific literature available detailing the supramolecular assembly or self-organization of N-(Dibenzylcarbamoyl)glycine. In principle, molecules of this nature can form ordered structures through non-covalent interactions, potentially leading to the formation of gels, liquid crystals, or crystalline solids with specific packing arrangements. However, no studies have been published that characterize these phenomena for this particular compound.

Hydrogen Bonding and π-π Stacking Interactions in Crystalline and Solution States

No crystal structure for this compound has been deposited in crystallographic databases, nor have any studies been published that analyze its hydrogen bonding or π-π stacking interactions.

Theoretically, the molecule possesses functional groups capable of such interactions:

Hydrogen Bonding: The glycine (B1666218) backbone contains a carboxylic acid group (a hydrogen bond donor and acceptor) and an amide N-H group (a hydrogen bond donor). The carbonyl oxygen of the carbamoyl (B1232498) group can also act as a hydrogen bond acceptor. These groups could facilitate the formation of hydrogen-bonded networks, a common feature in the crystal structures of amino acid derivatives. rsc.orgufba.br

π-π Stacking: The two benzyl (B1604629) groups provide aromatic rings capable of engaging in π-π stacking interactions. These interactions are significant in the structural organization of many aromatic compounds. researchgate.net

However, without experimental data from X-ray crystallography or solution-state studies (e.g., NMR spectroscopy), any description of these interactions remains purely speculative.

Interactions with Model Biological Macromolecules (e.g., Peptides, Enzymes, Receptors – Mechanistic Aspects)

No studies have been found that investigate the interaction of this compound with any biological macromolecules. Research on glycine derivatives often involves their interaction with glycine receptors (GlyRs), which are important targets for allosteric modulators. nih.govnih.govplos.org For instance, the structurally different molecule N-arachidonoyl-glycine (NA-Gly) has been shown to be a modulator of GlyRs. nih.govplos.org However, no such activity has been reported for this compound.

Non-Covalent Binding Mechanisms

As no binding studies have been performed, the non-covalent mechanisms for this compound are unknown. General non-covalent interactions, including hydrogen bonds, hydrophobic interactions (driven by the benzyl groups), and van der Waals forces, would be expected to play a role if binding were to occur. researchgate.netnih.gov

Allosteric Modulation Principles

There is no evidence to suggest that this compound acts as an allosteric modulator on any receptor. The principles of allosteric modulation involve a ligand binding to a site distinct from the primary (orthosteric) site, causing a conformational change that alters the receptor's activity. embopress.orgmdpi.com While GlyRs are known targets for allosteric modulators, this compound has not been identified as one. nih.govnih.gov

Stereochemical Implications in Molecular Recognition

The glycine core of this compound is achiral. Therefore, unlike other amino acid derivatives, this specific molecule does not have stereoisomers (enantiomers or diastereomers) arising from a chiral alpha-carbon. As a result, stereochemical considerations for molecular recognition, which are critical for chiral molecules, are not applicable in this case. The molecule's conformational flexibility, particularly the rotation around the various single bonds, would be the primary structural factor influencing its interactions with other molecules.

Applications of N Dibenzylcarbamoyl Glycine in Advanced Chemical Synthesis and Materials Science

Role as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. Glycine (B1666218), being achiral, can be derivatized and complexed with chiral ligands to form chiral nucleophilic equivalents for the synthesis of non-proteinogenic α-amino acids.

While various chiral auxiliaries based on amino acids have been developed, scientific literature does not prominently feature N-(Dibenzylcarbamoyl)glycine in this role. Research in this area has largely focused on other N-substituted glycine derivatives complexed with transition metals like nickel. For instance, Ni(II) complexes of glycine Schiff bases with chiral ligands derived from compounds like (R)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) have been successfully used in asymmetric Mannich-type reactions to produce α,β-diamino acids with high diastereoselectivity. Current time information in Bangalore, IN.rsc.org Similarly, chiral ligands derived from α-phenylethylamine and 2-aminobenzophenone (B122507) have been used to create diastereomeric Ni(II) complexes with glycine, leveraging a configurationally stable stereogenic nitrogen atom to induce chirality. beilstein-journals.org Another example involves the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary to synthesize optically active amino acids. tcichemicals.com

These examples highlight the general strategy of using N-substituted glycine in combination with a chiral scaffold to achieve asymmetric induction. Although this compound itself is achiral due to the two identical benzyl (B1604629) groups, its core structure is relevant to this class of compounds. The potential for introducing chirality into the dibenzyl groups or replacing one with a different substituent could yield a chiral auxiliary, but such applications are not currently documented.

Utilization as Building Blocks in Organic Synthesis

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The bifunctional nature of this compound, possessing both a carboxylic acid group and a protected amine, makes it a potential building block for various synthetic applications.

Research has demonstrated the synthesis of related structures, which points to the utility of the N-(dibenzylcarbamoyl) motif. For example, a method for the preparation of 2-chloro-N-(dibenzylcarbamoyl)acetamide has been reported. rsc.org This compound serves as a precursor for creating glycine-amidine-based oligomers known as "peptidines," showcasing how the dibenzylcarbamoyl-protected glycine unit can be chemically elaborated. rsc.org The synthesis involves the reaction of chloroacetamide with oxalyl chloride, followed by the addition of dibenzylamine (B1670424). rsc.org

The broader class of N-substituted amino acids is widely recognized for its importance as building blocks. enamine.net They are fundamental units in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability. Aza-glycinyl dipeptides, for instance, are valuable building blocks for constructing azapeptides, a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.gov Similarly, N-benzoyl amino acid derivatives have been synthesized and investigated as inhibitors of DNA methyltransferases, demonstrating the role of N-acylated amino acids as building blocks for bioactive molecules. nih.gov

While direct, extensive applications of this compound as a building block are not widely reported, its structure fits the profile of a useful synthetic intermediate, particularly for the introduction of a dibenzylamino-functionalized glycine unit into larger molecules.

| Related Building Block | Synthetic Application | Reference |

| 2-chloro-N-(dibenzylcarbamoyl)acetamide | Precursor for glycine-amidine-based oligomers (peptidines) | rsc.org |

| Aza-glycinyl dipeptides | Synthesis of azapeptides | nih.gov |

| N-benzoyl amino acids | Development of DNA methylation inhibitors | nih.gov |

| N-(2-aminoethyl)glycine (AEG) | Construction of combinatorial glycopeptide libraries | beilstein-journals.org |

Integration into Polymeric Materials and Peptoids

Peptoids, or N-substituted glycine oligomers, are a class of synthetic polymers that mimic the structure of peptides. nih.govpsu.edu Unlike peptides, the side chains in peptoids are attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural difference makes them resistant to proteolytic degradation while allowing for a high degree of functional diversity, as a wide variety of side chains can be introduced.

The synthesis of peptoids is typically achieved through a solid-phase submonomer method, which involves a two-step cycle: acylation with a haloacetic acid (like bromoacetic acid) followed by nucleophilic displacement with a primary amine. nih.gov This method allows for the precise control of the polymer sequence.

This compound is structurally a type of N-substituted glycine, making it a candidate monomer for incorporation into peptoid structures. While the direct polymerization of this compound is not described, the dibenzylamine group could be introduced as a side chain during peptoid synthesis. The synthesis of peptoids incorporating N-aryl glycine monomers has been accelerated by using silver salts, which facilitates the displacement reaction with less reactive aniline (B41778) submonomers. researchgate.net This suggests that methods could be adapted for various amine side chains.

The integration of such monomers can influence the properties of the resulting polymeric materials. The bulky, hydrophobic dibenzyl groups would be expected to impact the solubility, thermal properties, and self-assembly behavior of the peptoid. The field of peptoid research is extensive, with applications ranging from drug discovery to materials science, and the use of diverse monomers is key to tuning the properties of these polymers. nih.govresearchgate.net

| Peptoid Monomer Type | Significance | References |

| N-Aryl Glycines | Strong structure-inducing propensities; synthesis requires optimization due to low nucleophilicity of anilines. | researchgate.net |

| N-Substituted Glycines (General) | Form the backbone of peptoids, offering proteolytic stability and functional diversity. | nih.govpsu.edunih.gov |

| Chiral N-Substituted Glycines | Can induce the formation of stable, chiral secondary structures like helices. | nih.gov |

Development of Chemical Probes for Research Purposes

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov The development of effective chemical probes requires a combination of potency, selectivity, and appropriate physicochemical properties to be active in cellular or in vivo environments. nih.gov

Currently, there is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe. The design of chemical probes is a highly specific process, often starting from a known ligand for a target of interest or through screening campaigns. For example, chemical proteomics approaches have been used to identify probes for health-associated catechols by designing a probe based on the structure of dopamine. rsc.org

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces. Amino acids and their derivatives are excellent building blocks for supramolecular assemblies due to their ability to form directional hydrogen bonds and participate in other non-covalent interactions. semanticscholar.org

The structure of this compound contains elements conducive to supramolecular assembly. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amide group can also participate in hydrogen bonding. Furthermore, the two benzyl groups provide aromatic rings capable of engaging in π-π stacking interactions. These features suggest a potential for this compound to self-assemble into ordered structures like fibers, sheets, or gels under appropriate conditions.

While specific studies on the supramolecular chemistry of this compound are not available, research on related molecules provides a basis for this potential. For example, tryptophan-rich short peptides can form supramolecular assemblies and hydrogels through enzymatic action. nih.gov Phenylalanine, a simple aromatic amino acid, can self-assemble into fibrils with amyloid-like properties. rsc.org The modification of amino acids, such as by adding an Fmoc-group to phenylalanine, can also drive the formation of distinct nanostructures. semanticscholar.org Even simple peptides can form complex, self-assembling materials, such as the 14-helix formed by β3-peptides, which can then assemble into higher-order structures. frontiersin.org

Given these precedents, it is plausible that this compound could be explored as a building block for novel supramolecular materials, although this remains a prospective application yet to be investigated.

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of N-(Dibenzylcarbamoyl)glycine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques that offer detailed insights into the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic arrangement by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial.

¹H NMR would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons of the two benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl groups (CH₂-Ph), the glycine (B1666218) methylene protons (N-CH₂-COOH), and the acidic proton of the carboxyl group. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns (e.g., doublets, triplets, multiplets) would indicate adjacent protons.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound—including the carboxyl carbon, the urea (B33335) carbonyl carbon, the glycine methylene carbon, the benzylic methylene carbons, and the distinct aromatic carbons—would produce a separate signal.

As a reference, spectral data for the related compound N-Carbobenzyloxyglycine shows characteristic shifts that help in predicting the expected regions for the signals of this compound. chemicalbook.com For N-Carbobenzyloxyglycine in DMSO-d₆, the glycine methylene protons appear around 3.68 ppm, the benzyloxy methylene protons at 5.05 ppm, and the aromatic protons between 7.32 and 7.37 ppm. chemicalbook.com Similar regions would be expected for the target compound.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS) are commonly used.

Molecular Weight Determination: ESI-MS would typically show the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular mass.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the resulting fragments are analyzed. nih.gov For this compound, characteristic fragmentation would likely involve the cleavage of the benzyl groups and bonds around the urea and glycine moieties, providing confirmation of the compound's structure. For instance, the loss of a benzyl group is a common fragmentation pathway for such compounds. nih.gov

| Technique | Information Obtained | Expected Data for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Signals for aromatic, benzylic CH₂, glycine CH₂, and COOH protons |

| ¹³C NMR | Carbon skeleton and chemical environment | Signals for C=O (carboxyl), C=O (urea), benzylic CH₂, glycine CH₂, and aromatic carbons |

| High-Resolution MS (HRMS) | Exact molecular weight and elemental formula | Precise m/z value corresponding to the compound's elemental formula (C₁₇H₁₈N₂O₃) |

| Tandem MS (MS/MS) | Structural fragments for confirmation | Fragment ions corresponding to loss of benzyl groups, CO₂, and other characteristic cleavages |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsion angles with high precision. nih.gov

This analysis provides definitive proof of the molecule's connectivity and conformation in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules pack together to form the crystal lattice. Glycine itself is known to exist in different crystalline forms, or polymorphs (α, β, γ), each with distinct packing and properties. nsf.govresearchgate.net X-ray crystallography is the definitive method for identifying such polymorphic forms. nsf.gov For this compound, this technique would confirm the planarity of the urea group and the specific orientation of the benzyl and glycine substituents.

| Crystallographic Parameter | Description | Hypothetical Data for this compound |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic) | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell | a = 10.5 Å, b = 8.2 Å, c = 18.1 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes | α = 90°, β = 95°, γ = 90° |

| Volume (V) | The volume of the unit cell | 1550 ų |

| Z | The number of molecules per unit cell | 4 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters obtained from an X-ray crystallography experiment.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. nih.govnih.gov A typical setup for this compound would involve:

Reversed-Phase (RP-HPLC): This is the most likely mode, where a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). utwente.nl The compound would be separated from more polar or less polar impurities. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Detection: A UV detector would be suitable, as the benzyl groups provide strong chromophores for sensitive detection. utwente.nl

Electrophoretic Techniques separate molecules based on their size and charge in an electric field. While traditional gel electrophoresis is mainly for large biomolecules, Capillary Electrophoresis (CE) can be used for small molecules. For a neutral molecule like this compound at most pH values, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.

| Technique | Principle of Separation | Application for this compound |

|---|---|---|

| RP-HPLC | Partitioning between a polar mobile phase and a non-polar stationary phase | Primary method for purity assessment and quantification |

| Normal-Phase HPLC | Adsorption onto a polar stationary phase | Alternative method for separation from isomers or closely related impurities |

| Capillary Electrophoresis (CE-MEKC) | Partitioning in a micellar solution under an electric field | High-resolution separation for purity analysis, complementary to HPLC |

Advanced Titration and Binding Assays for Interaction Quantification

To investigate the potential interactions of this compound with biological targets such as receptors or enzymes, advanced titration and binding assays are utilized. These methods can quantify the affinity and thermodynamics of binding events.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating a solution of the compound into a solution containing a potential binding partner, a complete thermodynamic profile of the interaction can be obtained. This includes:

Binding Affinity (Kₐ) and Dissociation Constant (Kₑ): These values indicate the strength of the interaction.

Enthalpy Change (ΔH): The heat change upon binding.

Entropy Change (ΔS): The change in the system's disorder upon binding.

Stoichiometry (n): The molar ratio of the interacting components.

Mass Spectrometry (MS) Binding Assays have emerged as a powerful tool for studying ligand-protein interactions. nih.gov These assays can identify and quantify the binding of a ligand to a target protein by separating the protein-ligand complex from the unbound ligand under near-native conditions and analyzing the components by mass spectrometry. This method is particularly useful for identifying binders from a mixture and can be used in screening campaigns.

| Assay Type | Parameters Measured | Relevance for this compound |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Kₑ, ΔH, ΔS, n | Provides a complete thermodynamic profile of its interaction with a purified target protein. |

| Surface Plasmon Resonance (SPR) | Association (kₐ) and dissociation (kₑ) rates, Kₑ | Measures real-time binding kinetics to a target immobilized on a sensor chip. |

| MS Binding Assays | Binding affinity (Kₑ, IC₅₀) | Identifies and quantifies binding to a target in complex mixtures. nih.gov |

| Fluorescence Polarization (FP) | Binding affinity (Kₑ) | Measures changes in the rotation of a fluorescently labeled molecule upon binding. |

Emerging Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of N-acyl and N-carbamoyl amino acids, including N-(Dibenzylcarbamoyl)glycine, is an area ripe for innovation. Traditional methods often rely on reagents like acyl chlorides, which can be hazardous. uni-duesseldorf.de Future research will likely focus on greener and more efficient catalytic systems.

One promising avenue is the use of biocatalysts, such as aminoacylases. uni-duesseldorf.de These enzymes offer a sustainable alternative for the synthesis of N-acyl-L-amino acids and have been successfully used for various substrates. uni-duesseldorf.deacs.org Research into novel aminoacylases with tailored substrate specificities could enable the efficient, stereoselective synthesis of this compound and its derivatives. researchgate.net The development of enzymatic processes would be particularly advantageous for producing optically pure compounds, which is crucial for many biological applications. researchgate.net

Microwave-assisted synthesis represents another efficient method for producing N-carbamoyl-L-amino acids, offering rapid reaction times. researchgate.net Further optimization of these conditions for substrates like this compound could significantly streamline its production. Additionally, the use of advanced protecting groups, such as 2,4-Dimethylbenzyl (Dmb), could help prevent side reactions and aggregation during the synthesis of more complex structures incorporating this glycine (B1666218) derivative. iris-biotech.de

Integration with Bioorthogonal Chemistry Concepts

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting possibilities for studying the roles of molecules like this compound in a biological context. nih.gov The urea (B33335) linkage in this compound is a key functional group that could be targeted for bioorthogonal reactions.

For instance, the development of bioorthogonal cleavage or formation reactions for ureas could allow for the controlled release or attachment of this compound within a cellular environment. researchgate.net While classic bioorthogonal reactions often target azides or alkynes, research is expanding to include other functional groups. nih.gov A novel bioorthogonal reaction between N-oxides and boron reagents has been introduced for bond cleavage, demonstrating the expanding toolkit of bioorthogonal chemistry. nih.gov Future work could focus on designing derivatives of this compound that incorporate a "handle" for such reactions, enabling its use as a probe to study biological systems.

Furthermore, methods for the ribosomal synthesis of peptides with various N-acyl groups are being developed. nih.gov This technology could potentially be adapted to incorporate this compound into peptides, creating novel biomaterials and therapeutic candidates.

High-Throughput Synthesis and Screening for Academic Discovery

The modular nature of N-substituted glycine derivatives, often referred to as peptoids, makes them ideal candidates for the creation of large combinatorial libraries. nih.govspringernature.com High-throughput synthesis and screening of such libraries have become powerful tools for discovering new molecules with specific biological activities. nih.gov

Future research could involve the development of a peptoid library based on the this compound scaffold. By varying the substituents on the benzyl (B1604629) groups or by creating oligomers, a diverse set of compounds could be generated. researchgate.net These libraries could then be screened against a wide range of biological targets, such as G-protein-coupled receptors, to identify novel ligands with high affinity and specificity. researchgate.net The development of advanced analytical techniques, such as mass spectrometry methods for sequencing peptoids, will be crucial for the rapid identification of active compounds from these libraries. nih.govchemrxiv.org

Advanced Computational Method Development for Prediction and Design

Computational modeling is an increasingly indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational methods can provide valuable insights into its structure, reactivity, and potential biological interactions.

Molecular dynamics simulations can be used to study the conformational preferences of this compound and its interaction with enzymes or receptors. researchgate.net For example, computational studies on N-carbamoyl-D-amino acid amidohydrolases have provided detailed information about the enzyme's active site and substrate specificity, which can guide the design of new substrates or inhibitors. researchgate.netnih.gov

Furthermore, deep learning and other machine learning techniques are being applied to protein engineering to improve enzyme activity and stability. nih.gov Such approaches could be used to design novel enzymes for the synthesis or modification of this compound. By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this and related compounds.

Q & A

Basic: What are the recommended synthetic routes for N-(Dibenzylcarbamoyl)glycine, and how can reaction efficiency be optimized?

Answer:

this compound can be synthesized via carbamoylation of glycine using dibenzylcarbamoyl chloride under alkaline conditions. A typical protocol involves:

- Dissolving glycine in aqueous NaOH (1M) and cooling to 0–5°C.

- Dropwise addition of dibenzylcarbamoyl chloride in chloroform, followed by stirring at room temperature for 12–24 hours.

- Acidification to pH 2–3 with HCl to precipitate the product, followed by purification via recrystallization (e.g., ethanol/water mixtures).

Optimization Tips: - Use a molar ratio of 1:1.2 (glycine:dibenzylcarbamoyl chloride) to ensure complete reaction .

- Monitor reaction progress via TLC or LC-MS to minimize side products like unreacted glycine or over-carbamoylated species .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- FT-IR :

Advanced: How does the dibenzylcarbamoyl moiety influence the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

The dibenzylcarbamoyl group enhances hydrophobicity and steric bulk, which can:

- Modulate Binding Affinity : Hydrophobic interactions with protein pockets (e.g., β-catenin binding in peptoid-peptide macrocycles) improve target engagement .

- Alter Pharmacokinetics : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Methodology : - Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

- Compare with simpler analogs (e.g., N-methylcarbamoyl glycine) to isolate steric/hydrophobic effects .

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for N-substituted glycines?

Answer:

- Standardized Assay Conditions :

- Orthogonal Validation :

- Statistical Rigor :

Advanced: Can this compound be applied in solvent extraction or metal chelation studies?

Answer:

Yes, the benzyl groups confer lipophilicity, making it suitable for:

- Metal Ion Extraction :

- Test chelation efficiency for transition metals (e.g., Pd²⁺) using UV-Vis spectroscopy. Prepare a 0.1M solution in dichloromethane and mix with aqueous metal nitrate solutions (1:1 v/v). Measure residual metal concentration via ICP-MS .

- Phase-Transfer Catalysis :

- Evaluate its ability to shuttle reactants between aqueous and organic phases in Suzuki-Miyaura coupling reactions .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions :

- Stability Monitoring :

Advanced: How can computational modeling guide the design of this compound derivatives with improved properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.